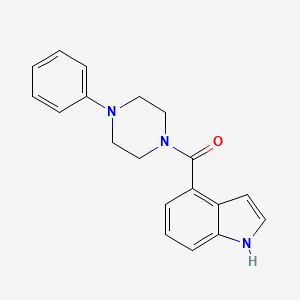

(1H-indol-4-yl)(4-phenylpiperazin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(1H-indol-4-yl)(4-phenylpiperazin-1-yl)methanone” is a compound that belongs to the class of indole piperazine derivatives. Indole derivatives have been found in many important synthetic drug molecules and have shown clinical and biological applications . They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the 1-(phenyl)-1H-pyrazole-4-carboxylic acid reacted with SOCl2, using DMF as a catalyst to offer the acyl chloride intermediate which, in turn, reacted with 1-methylpiperazine to provide a related compound .Molecular Structure Analysis

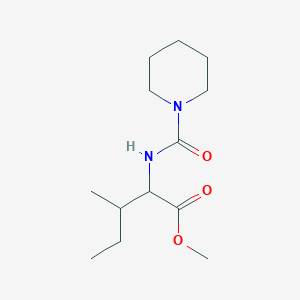

The molecular formula of “this compound” is C19H19N3O, and its molecular weight is 305.381.Aplicaciones Científicas De Investigación

NR2B Subunit-Selective Antagonist of NMDA Receptor

A potent NR2B subunit-selective antagonist of the NMDA receptor was identified in a series of indole- and benzimidazole-2-carboxamides, including a derivative of (4-Benzylpiperidine-1-yl)-(6-hydroxy-1H-indole-2-yl)-methanone. This compound showed activity in a formalin-induced hyperalgesia model in mice (Borza et al., 2007).

Endocannabinoid Hydrolases FAAH and MAGL Inhibitors

A series of (1H-benzo[d][1,2,3]triazol-1-yl)(4-benzylpiperazin-1-yl)methanones and (1H-benzo[d][1,2,3]triazol-1-yl)(4-phenylpiperazin-1-yl)methanones were tested on human fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), identifying potent inhibitors with nanomolar IC50 values (Morera et al., 2012).

Acetylcholinesterase Inhibitors

A novel series of arylisoxazole-phenylpiperazines were evaluated for inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). One compound was notably potent against AChE, suggesting therapeutic potential for Alzheimer's disease (Saeedi et al., 2019).

Antitubulin Action and Antitumor Activity

A novel indole compound, 3-(1H-Indol-2-yl)phenyl)(3,4,5-trimethoxyphenyl)methanone (I-387), demonstrated antitubulin action and potent antitumor activity in preclinical models. It showed less neurotoxicity than vinca alkaloids and avoided drug resistance mediated by P-glycoprotein (Ahn et al., 2011).

Anti-HIV-2 Activity

β-Carboline derivatives, including (1-phenyl-9H-pyrido[3,4-b]indol-3-yl)(4-p-tolylpiperazin-1-yl)methanone, demonstrated selective inhibition of HIV-2 strain, offering potential as anti-HIV agents (Ashok et al., 2015).

Enantioselective Catalytic Reductions

(S)-α,α-Diphenyl-(indolin-2-yl)methanol, derived from (S)-2-indoline carboxylic acid, was an effective catalyst for enantioselective borane reductions of prochiral ketones to chiral secondary alcohols (Martens et al., 1992).

Chemopreventive and Anticancer Agents

Tetrahydro-β-carboline derivatives were synthesized and evaluated for their chemopreventive and therapeutic potential against cancer, demonstrating potent activity in the QR1 induction assay and inhibiting nitric oxide (NO) production (Zhang et al., 2018).

Antimicrobial Activity

Novel indole-based 1,3,4-oxadiazoles were synthesized and displayed significant antibacterial and antifungal activities, offering potential for the development of new antimicrobial agents (Nagarapu & Pingili, 2014).

Direcciones Futuras

Indole derivatives have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . Therefore, “(1H-indol-4-yl)(4-phenylpiperazin-1-yl)methanone”, as an indole derivative, may also hold promise for future research and development in the field of medicinal chemistry.

Mecanismo De Acción

Target of Action

The primary target of (1H-indol-4-yl)(4-phenylpiperazin-1-yl)methanone is the histamine H4 receptor . This receptor, expressed in the membrane of immune cells, is responsible for histamine-induced chemotaxis and is a potential target for treating chronic inflammatory diseases .

Biochemical Pathways

The compound’s interaction with the H4 receptor affects the inflammatory process. This process is characterized by the production and release of pro-inflammatory mediators, which leads to the appearance of cardinal signs of inflammation including pain, heat, redness, and tumor . If there is no proper resolution of the inflammatory process, it may result in the loss of function of the affected tissue .

Pharmacokinetics

It’s known that the compound is administered orally and has a dose-dependent effect

Result of Action

The compound has been shown to have anti-nociceptive and anti-inflammatory effects . It decreased the number of writhings induced by acetic acid in a dose-dependent manner, and an intermediate dose reduced the paw licking time of animals in the second phase of the formalin test . Furthermore, it reduced oedema formation at all hours of the paw oedema induced by carrageenan test and in pleurisy test reduced cell migration from the reduction of polymorphonuclear cells, myeloperoxidase enzyme activity and the levels of pro-inflammatory cytokines IL-1β and TNF-α .

Propiedades

IUPAC Name |

1H-indol-4-yl-(4-phenylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O/c23-19(17-7-4-8-18-16(17)9-10-20-18)22-13-11-21(12-14-22)15-5-2-1-3-6-15/h1-10,20H,11-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLTLUZUDDIITQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=C4C=CNC4=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(3-fluorophenyl)pyridazine](/img/structure/B2986925.png)

![N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2986929.png)

![2-{(E)-[(4-fluoro-3-methylphenyl)imino]methyl}phenol](/img/structure/B2986936.png)

![2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-ethylphenyl)acetamide](/img/structure/B2986941.png)

![4-methoxy-N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2986944.png)

![2-(5-{[(4-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2986945.png)

![N-(2-methoxyphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2986946.png)